N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiophene-2-carboxamide, commonly known as Dioxazoline, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications in various fields. Dioxazoline is a heterocyclic compound that contains both a thiophene and an oxazolidine ring, making it an interesting molecule for studying its properties and potential uses.
Scientific Research Applications
Synthesis and Characterization
- A study focused on the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, highlighting the process of synthesizing complex molecules with potential antimicrobial activities. This research outlines detailed methods for creating analogs with significant biological implications (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Antimicrobial Activity
- Another study elaborated on the antimicrobial potential of synthesized compounds, showcasing their effectiveness against various bacterial strains. This indicates a promising avenue for the development of new antibiotics and antibacterial drugs (Ahmed, 2007).
Chemical Stability and Biological Activity
- Research on 2-(diethylamino)thieno[1,3]oxazin-4-ones demonstrated their inhibitory activity towards human leukocyte elastase, along with an exploration of their extraordinary chemical stability. This underscores the importance of structural stability in enhancing the biological efficacy of therapeutic agents (Gütschow, Kuerschner, Neumann, Pietsch, Löser, Koglin, & Eger, 1999).
Anticancer Activity
- A publication highlighted the synthesis and in vitro anticancer activity of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors. This work indicates the potential of these compounds in cancer treatment, reflecting the ongoing search for more effective anticancer agents (Abdel-Motaal, Alanzy, & Asem, 2020).
Antioxidant and Antimicrobial Agents
- Studies on the synthesis of novel compounds for antimicrobial and antioxidant applications demonstrate the versatility of thiophene derivatives. This research emphasizes the role of these compounds in combating oxidative stress and microbial infections, which are critical areas in medicinal chemistry (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
Mechanism of Action
Target of Action
It’s known that the 1,3-oxazolidin-2-one fragment, which is a part of this compound, is found in many biologically active compounds . Oxazolidinone derivatives are of particular interest for the creation of new antibacterial drugs with low resistance potential .
Mode of Action
Oxazolidinone derivatives, which this compound is a part of, are known to be used in the creation of new antibacterial drugs
Biochemical Pathways
Given the compound’s structural similarity to oxazolidinone derivatives, it may potentially affect similar biochemical pathways as these compounds
Result of Action
Given the compound’s structural similarity to oxazolidinone derivatives, it may potentially have similar effects as these compounds
Action Environment
The influence of environmental factors on N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]thiophene-2-carboxamide’s action, efficacy, and stability are not directly available from the search results These factors could include pH, temperature, presence of other compounds, and more
This compound’s structural similarity to oxazolidinone derivatives suggests potential for antibacterial activity , but more specific information would require experimental data.
properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c13-8-6-16-10(15)12(8)4-3-11-9(14)7-2-1-5-17-7/h1-2,5H,3-4,6H2,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBAOYSSMPLJGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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